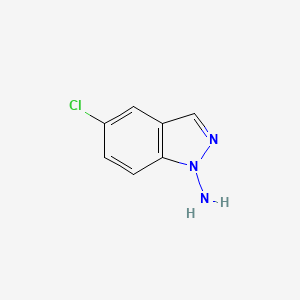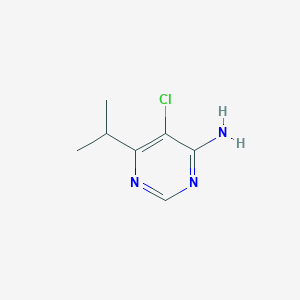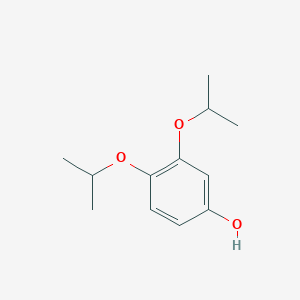
2-Acetyl-6-iodoisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-iodoisonicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an acetyl group at the second position and an iodine atom at the sixth position of the pyridine ring, along with an aldehyde functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-iodoisonicotinaldehyde typically involves the iodination of 2-acetylisonicotinaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the sixth position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, it can react with amines to form corresponding amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 2-Acetyl-6-carboxyisonicotinaldehyde.
Reduction: 2-Acetyl-6-iodoisonicotinalcohol.
Substitution: 2-Acetyl-6-aminoisonicotinaldehyde.
Aplicaciones Científicas De Investigación
2-Acetyl-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-iodoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the target protein and the context of its use.
Comparación Con Compuestos Similares
2-Acetylisonicotinaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoisonicotinaldehyde: Lacks the acetyl group, which affects its reactivity and potential biological activity.
2-Acetyl-6-bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 2-Acetyl-6-iodoisonicotinaldehyde is unique due to the combination of the acetyl group, iodine atom, and aldehyde functional group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1393551-86-4 |
|---|---|
Fórmula molecular |
C8H6INO2 |
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
2-acetyl-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6INO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3 |
Clave InChI |
BTXLPUNXRGMZFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















